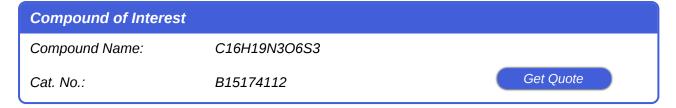


Spectroscopic Analysis of C16H19N3O6S3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of the compound with the molecular formula **C16H19N3O6S3**. While direct spectroscopic data for this specific molecule is not readily available in public literature, this document outlines a comprehensive analytical approach based on a plausible structural identification as a sulfamethoxazole derivative. The methodologies and expected data are derived from established knowledge of similar molecular scaffolds, offering a robust framework for researchers engaged in the characterization of novel sulfonamide-based compounds.

Proposed Structure and Rationale

The molecular formula **C16H19N3O6S3** suggests a derivative of the common antibiotic sulfamethoxazole (C10H11N3O3S). A plausible structure is a Schiff base formed between sulfamethoxazole and a substituted aromatic aldehyde, with further modification to incorporate the additional sulfur and oxygen atoms. One such possibility is the condensation product of sulfamethoxazole with a thiophene-based aldehyde bearing a sulfonyl group. This hypothesis forms the basis for the subsequent spectroscopic predictions and analytical protocols.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the proposed



structure of **C16H19N3O6S3**. These values are extrapolated from data for sulfamethoxazole and its derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.3	S	3H	-СН3
~ 6.1	S	1H	Isoxazole C-H
~ 6.7 - 7.8	m	4H	Aromatic protons (benzene ring)
~ 7.0 - 7.5	m	3H	Aromatic protons (thiophene ring)
~ 8.5	S	1H	Imine C-H (-N=CH-)
~ 10.0	S	1H	Sulfonamide N-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 25	-CH₃
~ 95	Isoxazole C4
~ 115 - 130	Aromatic C-H
~ 140 - 155	Aromatic C-N, C-S
~ 160	Imine C=N
~ 170	Isoxazole C3/C5

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium	N-H stretch (sulfonamide)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2950	Weak	Aliphatic C-H stretch
~ 1620	Strong	C=N stretch (imine)
1580 - 1600	Medium	C=C stretch (aromatic)
1300 - 1350	Strong	S=O stretch (sulfonamide)
1150 - 1180	Strong	S=O stretch (sulfonamide)
1000 - 1100	Medium	C-S stretch (thiophene)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion Type
457.05	[M+H] ⁺
479.03	[M+Na] ⁺
495.01	[M+K] ⁺
Various	Fragmentation ions corresponding to loss of SO ₂ , isoxazole ring, etc.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:



- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- ¹H NMR Acquisition:
 - Acquire a proton spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Optimize the receiver gain and ensure a sufficient number of scans for a good signal-tonoise ratio.
- ¹³C NMR Acquisition:
 - Acquire a carbon spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.



- Apply pressure to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Spectrum Acquisition:
 - Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.
 - Acquire a background spectrum of the empty sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).
- Mass Spectrum Acquisition:
 - Acquire the mass spectrum in both positive and negative ion modes.
 - Set the mass range to cover the expected molecular weight (e.g., m/z 100-1000).

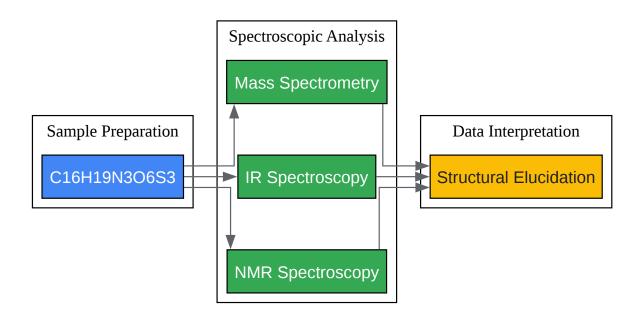


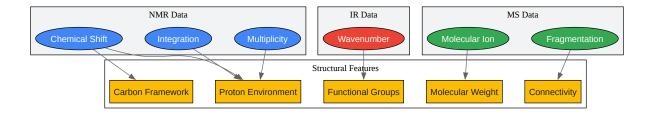
- Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates)
 to maximize the signal of the molecular ion.
- Tandem MS (MS/MS):
 - Select the molecular ion ([M+H]+ or [M-H]-) as the precursor ion.
 - Fragment the precursor ion using collision-induced dissociation (CID).
 - Acquire the product ion spectrum to study the fragmentation pathways.
- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **C16H19N3O6S3**.







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